2-Amino-N-thiophen-3-ylmethyl-acetamide

Description

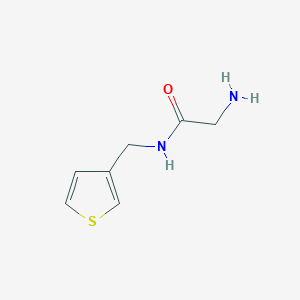

2-Amino-N-thiophen-3-ylmethyl-acetamide is a heterocyclic acetamide derivative featuring a thiophene ring substituted with an aminoacetamide group at the 3-position. This compound has been investigated as a synthetic intermediate in organic chemistry and pharmaceutical research. Structurally, it combines a thiophene scaffold—a sulfur-containing heterocycle known for its electronic and pharmacological properties—with an acetamide side chain, which is often employed to modulate bioactivity and solubility in drug design .

Key structural attributes include:

- Acetamide side chain: Introduces hydrogen-bonding capabilities via the amide group.

- Amino group: Enhances reactivity for further functionalization (e.g., acylation, alkylation).

While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and antibacterial effects .

Properties

IUPAC Name |

2-amino-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c8-3-7(10)9-4-6-1-2-11-5-6/h1-2,5H,3-4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZODTBACBSQZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-Amino-N-thiophen-3-ylmethyl-acetamide, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is significant for producing aminothiophene derivatives.

Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-thiophen-3-ylmethyl-acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions: The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

2-Amino-N-thiophen-3-ylmethyl-acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-N-thiophen-3-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison :

- The cyanothiophene group enhances electron-withdrawing properties compared to the aminomethyl substitution in the target compound.

- Dual thiophene rings may improve π-stacking interactions in crystal packing, unlike the single thiophene in 2-Amino-N-thiophen-3-ylmethyl-acetamide .

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide

Structure: Contains a 2-chlorobenzoyl and ethyl substituent on the thiophene ring. Synthesis: Intermediate in etizolam (a hypnotic drug) synthesis via coupling of 3-(2-chlorobenzoyl)-5-ethylthiophen-2-amine with bromoacetamide . Key Data:

Comparison :

N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide

Structure : Combines a 3-acetylthiophene with a phthalimido-protected acetamide.

Synthesis : Derived from 3-acetylthiophen-2-amine and phthalimidoacetyl chloride .

Key Data :

Comparison :

- The phthalimido group offers protection for the amine, enabling selective deprotection in multi-step syntheses—unlike the free amino group in the target compound.

- Acetyl substitution may reduce solubility compared to aminomethyl groups .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structure: Dichlorophenyl and thiazolyl groups linked via acetamide. Synthesis: Prepared via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole . Key Data:

Comparison :

- Thiazole substitution introduces a nitrogen-rich heterocycle, contrasting with the sulfur-only thiophene in the target compound.

Biological Activity

2-Amino-N-thiophen-3-ylmethyl-acetamide is a thiophene derivative characterized by its unique molecular structure, which includes amino and acetamide functional groups. These features enhance its potential for various biological activities, including antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound can be represented as C₉H₈N₂OS, with a molecular weight of approximately 196.24 g/mol. The presence of the thiophene ring contributes to its electronic properties, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study employing the microdilution method demonstrated its effectiveness against strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida glabrata | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines. This action suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on human macrophages demonstrated that treatment with this compound resulted in a significant reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels. The findings support its role as a modulator of inflammatory responses.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- DNA Interaction : The compound has been shown to bind to DNA bases, potentially leading to the modulation of gene expression.

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications at the amino and acetamide positions have been explored to enhance potency and selectivity against microbial targets.

Table 2: Structure-Activity Relationship Findings

| Modification | Observed Activity |

|---|---|

| Unsubstituted Amino | Moderate antimicrobial activity |

| Acetamide Substituent | Enhanced anti-inflammatory effects |

| Thiophene Ring Variants | Altered binding affinity to targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.